molecular formula C18H19Cl2N3S B11513533 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

Cat. No.: B11513533
M. Wt: 380.3 g/mol
InChI Key: GVOXCGZITMTFMN-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a synthetic organic compound belonging to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with dichlorophenyl, dimethylphenyl, and ethyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the following steps:

    Formation of the Triazolidine Ring: The triazolidine ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions to form a hydrazinecarbodithioate intermediate.

    Substitution Reactions: The intermediate is then reacted with appropriate aryl halides (such as 2,4-dichlorobenzyl chloride and 3,4-dimethylbenzyl chloride) in the presence of a base like potassium carbonate to introduce the dichlorophenyl and dimethylphenyl groups.

    Ethylation: The final step involves the ethylation of the triazolidine ring using ethyl iodide or ethyl bromide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazolidine ring itself, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione has been studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a promising compound for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial or fungal cells. The compound can bind to the active sites of these enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-2-phenyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the dimethylphenyl and ethyl groups.

    5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-1,2,4-triazolidine-3-thione: Similar but without the ethyl group.

Uniqueness

The presence of both dichlorophenyl and dimethylphenyl groups, along with the ethyl substitution, makes 5-(2,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione unique. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from other triazolidine derivatives.

Properties

Molecular Formula

C18H19Cl2N3S

Molecular Weight

380.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C18H19Cl2N3S/c1-4-18(15-8-6-13(19)10-16(15)20)21-17(24)23(22-18)14-7-5-11(2)12(3)9-14/h5-10,22H,4H2,1-3H3,(H,21,24)

InChI Key

GVOXCGZITMTFMN-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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